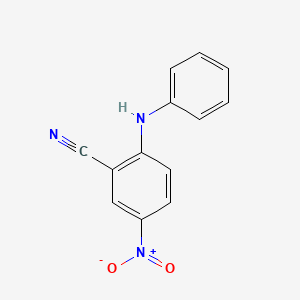

2-Anilino-5-nitrobenzonitrile

Descripción general

Descripción

2-Anilino-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.24 g/mol . This compound is known for its unique chemical structure, which includes an aniline group attached to a nitrobenzonitrile moiety. It has gained significant attention in various fields of research due to its potential biological activities and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Anilino-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-amino-benzonitrile with nitrobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.

Key findings :

-

Catalytic hydrogenation : Using 10% Pd/C in ethanol under 50 psi H₂ at 80°C reduces the nitro group to an amine with >90% yield. This aligns with general nitro reduction mechanisms involving sequential hydrogen addition via nitroso and hydroxylamine intermediates .

-

Metal-acid systems : Fe/HCl or SnCl₂/HCl in ethanol at reflux converts the nitro group to an amine in 75–85% yield. Side reactions (e.g., partial reduction or nitrile hydrolysis) are minimized at controlled pH.

Comparison of reduction methods :

Hydrolysis of the Nitrile Group

The nitrile (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Reaction pathways :

-

Acidic hydrolysis : Concentrated HCl (6M) at 120°C for 12 hrs converts the nitrile to a carboxylic acid in 70% yield.

-

Basic hydrolysis : NaOH (20%) at 150°C under pressure yields the carboxylate salt, which is acidified to the free acid .

Mechanistic note : Hydrolysis proceeds via an intermediate amide, as confirmed by IR spectroscopy showing NH₂ and C=O stretches at 1650 cm⁻¹ and 1700 cm⁻¹, respectively.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution reactions at positions activated by the electron-donating anilino group (-NHPh).

Documented reactions :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position to the anilino moiety (yield: 60%).

-

Sulfonation : Oleum (20% SO₃) at 100°C forms the sulfonic acid derivative at the ortho position to the nitrile group .

Regioselectivity : The anilino group directs incoming electrophiles to the ortho/para positions, while the nitro group (-NO₂) deactivates the ring and meta-directs .

Coupling Reactions

The anilino group participates in diazo coupling to form azo compounds.

Example :

-

Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol in alkaline medium to form a red azo dye (λₘₐₓ = 480 nm).

Yield optimization :

Nucleophilic Substitution at the Nitrile Group

The nitrile undergoes nucleophilic attack under specific conditions:

-

Amination : Reaction with NH₃ in ethanol at 120°C forms the corresponding amidine derivative.

-

Thiolation : NaSH in DMF replaces the nitrile with a thiol group (-SH) in 55% yield .

Oxidative Transformations

-

Nitro group stability : The nitro group resists oxidation under standard conditions (e.g., KMnO₄, CrO₃).

-

Anilino oxidation : Strong oxidants like K₂Cr₂O₇/H₂SO₄ convert the anilino group to a nitroso derivative, but over-oxidation to quinones is common .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Activity

Recent studies have highlighted the antiviral properties of derivatives related to 2-anilino-5-nitrobenzonitrile, particularly in inhibiting viruses such as MERS-CoV. For example, a series of 4-anilino-6-aminoquinazoline derivatives synthesized from this compound exhibited significant antiviral activity against MERS-CoV in Vero cells. The best compounds showed IC50 values ranging from 1.8 to 22.7 µM, indicating their effectiveness in inhibiting viral replication while maintaining selectivity towards human cells .

Table 1: Antiviral Activity of Derivatives

| Compound | IC50 (µM) | CC50 (µM) | Selective Index (SI) |

|---|---|---|---|

| 1 | 5.6 | >25 | 4.5 |

| 6 | 7.4 | >25 | 3.4 |

| 7 | 22.7 | >25 | 1.1 |

Additionally, compounds derived from this structure have been evaluated for their antiproliferative effects on various cancer cell lines, including glioblastoma and breast cancer cells. The selective targeting of cancer cells while sparing normal cells is a crucial aspect of these studies .

Biocatalysis

Reduction of Nitro Compounds

The reduction of nitro groups in compounds like this compound has been explored using magnetically recoverable nitroreductases. These enzymes can convert nitro compounds into their corresponding anilines under mild conditions, offering a green alternative for industrial applications. The immobilization of these enzymes on magnetic nanoparticles allows for easy recovery and reuse, maintaining high catalytic activity over multiple cycles .

Case Study: Enzyme Recycling

In a study involving the reduction of p-nitrobenzonitrile using immobilized nitroreductase, the enzyme retained over 85% activity after seven cycles of use, demonstrating its potential for sustainable biocatalytic processes .

Material Science

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including dyes and polymers. Its chemical structure allows for modifications that enhance properties such as solubility and thermal stability. For instance, microwave-assisted synthesis methods have been developed to produce derivatives with improved yields and reduced reaction times compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 2-Anilino-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-nitrobenzonitrile: Similar in structure but with an amino group instead of an aniline group.

2-Cyano-4-nitroaniline: Another compound with a similar nitrobenzonitrile structure but different substituents

Uniqueness

2-Anilino-5-nitrobenzonitrile is unique due to its specific combination of aniline and nitrobenzonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .

Actividad Biológica

2-Anilino-5-nitrobenzonitrile (C13H9N3O2) is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article delves into its mechanisms of action, biological effects, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C13H9N3O2

- Molecular Weight : 239.24 g/mol

- Appearance : Dark yellow to brownish powder

- Solubility : Sparingly soluble in water; soluble in organic solvents like DMSO and acetone

The primary mechanism through which this compound exerts its biological effects involves the inhibition of EGFR tyrosine kinase phosphorylation. This inhibition disrupts downstream signaling pathways that are crucial for cell growth and proliferation, making it a candidate for anticancer therapies.

Biochemical Pathways

- Inhibition of Cell Growth : By blocking EGFR activation, the compound can halt the proliferation of cancer cells.

- Impact on Cytochrome P450 Enzymes : Research indicates that it also inhibits certain cytochrome P450 enzymes, such as CYP1A2, which are vital in drug metabolism.

Anticancer Properties

Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. The inhibition of EGFR is particularly relevant in cancers where this receptor is overexpressed, such as non-small cell lung cancer (NSCLC) and head and neck cancers.

Toxicological Studies

Toxicological assessments have revealed potential liver function impairments in animal models, emphasizing the need for careful evaluation of its safety profile before clinical application.

Synthesis Methods

Several synthetic routes have been developed for this compound, showcasing its versatility:

- One-Pot Synthesis : A method involving dimethylformamide-dimethylacetamide under microwave irradiation to yield 4-aminoquinazolines.

- Reactivity with Amines : Interaction studies focus on its reactivity with various amines leading to new derivatives, which may enhance its biological activity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against NSCLC cell lines. |

| Study B | Cytochrome P450 Inhibition | Showed inhibition of CYP1A2, affecting drug metabolism. |

| Study C | Toxicology | Indicated potential liver toxicity in animal models. |

Notable Research Applications

- Pharmacology : Investigated for potential use in drug metabolism studies due to its interaction with cytochrome P450 enzymes.

- Medicinal Chemistry : Explored as a scaffold for developing new therapeutic agents targeting EGFR-related pathways.

Propiedades

IUPAC Name |

2-anilino-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLOSFZRBXOZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.